Product packaging for 4-Methyl-4-nitropent-1-ene(Cat. No.:CAS No. 81500-64-3)

4-Methyl-4-nitropent-1-ene

Cat. No.: B149297
CAS No.: 81500-64-3
M. Wt: 129.16 g/mol
InChI Key: SFRYSSACJAJJJI-UHFFFAOYSA-N
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Description

4-Methyl-4-nitropent-1-ene (CAS 81500-64-3) is a valuable bifunctional organic compound of interest in synthetic chemistry. With a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol, it features a terminal alkene and a tertiary nitro group on a pentane backbone . This structure allows for selective and sequential reactions at each functional site, making it a versatile building block for researchers. The terminal alkene can undergo various transformations, such as hydroboration-oxidation to yield primary alcohols or ozonolysis for chain cleavage . The tertiary nitro group can be reduced to a primary amine using modern methods like photoredox or samarium diiodide catalysis, providing access to sterically hindered α-tertiary amines, which are important motifs in medicinal chemistry . This compound has been employed as a key precursor in the synthesis of novel epimeric indolizidines, which are studied as potential glycosidase inhibitors . It is also used to create functionalized aminoalcohols, which have applications as industrial co-dispersants and grinding aids . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B149297 4-Methyl-4-nitropent-1-ene CAS No. 81500-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-4-nitropent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-5-6(2,3)7(8)9/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRYSSACJAJJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510480
Record name 4-Methyl-4-nitropent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81500-64-3
Record name 4-Methyl-4-nitropent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 4 Methyl 4 Nitropent 1 Ene

Direct Synthesis Approaches to Conjugated Nitroalkenes

Direct synthesis methods offer a streamlined route to conjugated nitroalkenes like 4-methyl-4-nitropent-1-ene, often involving a one-pot procedure that combines the initial addition reaction with the subsequent elimination reaction.

Nitro-Aldol (Henry) Reaction and Subsequent Elimination Pathways

The Henry reaction, or nitro-aldol reaction, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. In the context of this compound synthesis, this reaction is followed by an elimination step to yield the desired conjugated nitroalkene.

The synthesis of 4-methyl-1-nitropent-1-ene can be initiated by the condensation of isovaleraldehyde (B47997) with nitromethane (B149229). This reaction is typically catalyzed by a base, which deprotonates nitromethane to form a nucleophilic nitronate ion. This ion then attacks the electrophilic carbonyl carbon of isovaleraldehyde, leading to the formation of a β-nitro alcohol intermediate.

A variety of amine catalysts can be employed to facilitate this condensation. For instance, the use of N,N-dimethylethane-1,2-diamine has been reported to be effective. google.comgoogle.com In a typical procedure, isovaleraldehyde and N,N-dimethylethane-1,2-diamine are mixed in a solvent like toluene (B28343) at a low temperature, followed by the addition of nitromethane. google.com The reaction mixture is then allowed to warm to room temperature to drive the condensation. google.com

ReactantsCatalystSolventTemperatureProductYieldReference
Isovaleraldehyde, NitromethaneN,N-dimethylethane-1,2-diamineToluene0°C to 20-25°C(E)-4-Methyl-1-nitropent-1-ene89% google.com
Isovaleraldehyde, NitromethaneSodium HydroxideMethanol0-5°C4-Methyl-1-nitropent-1-eneNot specified
Isovaleraldehyde, 2-NitropropanePotassium Hydroxide, Palladium Acetate/TriphenylphosphineMethanol/IsopropanolNot specifiedThis compoundNot specified patsnap.com

Following the initial Henry reaction, the resulting β-nitro alcohol intermediate undergoes dehydration to form the α,β-unsaturated nitroalkene. This elimination of a water molecule can be promoted by acidic conditions. google.comgoogle.com

The addition of an acid, such as acetic acid, to the reaction mixture containing the β-nitro alcohol facilitates the elimination process under mild conditions. google.comgoogle.com This approach has been shown to be highly efficient, preventing side reactions that might occur under harsher thermal conditions. google.comgoogle.com The choice of acid is important, with carboxylic acids and dilute mineral acids having a pKa of less than 5, such as formic acid, acetic acid, propionic acid, benzoic acid, hydrochloric acid, sulfuric acid, and nitric acid, being suitable. google.com

In a specific example, after the initial condensation of isovaleraldehyde and nitromethane, the reaction mixture is cooled and then treated with water and acetic acid. google.com This leads to the formation of (E)-4-methyl-1-nitropent-1-ene. google.com Another method involves the use of methanesulfonyl chloride in the presence of triethylamine (B128534) at 0°C to achieve the elimination, resulting in an 82% yield of the desired nitroolefin. metu.edu.tr

The stereochemistry of the resulting double bond is a critical aspect of the synthesis. In many applications, the (E)-isomer of 4-methyl-1-nitropent-1-ene is the desired product. The reaction conditions can be tuned to favor the formation of this specific stereoisomer.

The use of N,N-dimethylethane-1,2-diamine as a catalyst in the condensation of isovaleraldehyde and nitromethane, followed by an acid-mediated elimination with acetic acid, has been demonstrated to produce (E)-4-methyl-1-nitropent-1-ene with high stereoselectivity, exceeding 95% of the (E)-configuration. google.comgoogle.com This method provides a high yield of 88% for the desired intermediate. google.comgoogle.com

The choice of solvent and temperature also plays a crucial role in controlling the stereochemical outcome. For instance, performing the reaction in toluene at reflux temperature using piperidine (B6355638) as a catalyst over 4 Å molecular sieves can lead to high selectivity for the (E)-isomer. organic-chemistry.org This highlights the importance of anhydrous conditions and the specific catalytic system in achieving stereocontrol. organic-chemistry.org

Catalyst SystemAcidSolventStereoselectivity (E-isomer)YieldReference
N,N-dimethylethane-1,2-diamineAcetic AcidToluene>95%88% google.comgoogle.com
Piperidine / 4 Å molecular sieves-Toluene (reflux)HighHigh organic-chemistry.org

Heterogeneous Catalysis in 4-Methyl-1-nitropent-1-ene Formation

Heterogeneous catalysis offers several advantages in chemical synthesis, including ease of catalyst separation and recycling, which aligns with the principles of green chemistry. The use of solid catalysts can enhance reaction efficiency and selectivity.

Mesoporous silica (B1680970) materials, with their high surface area and ordered pore structures, serve as excellent supports for catalytic active sites. rsc.orgmdpi.com These materials can be functionalized with various organic groups to create tailored catalysts for specific reactions. rsc.orgnih.gov

For reactions like the Henry reaction, which is base-catalyzed, mesoporous silica can be functionalized with amine groups to create a solid base catalyst. scienceopen.com This approach avoids the use of soluble bases, which can lead to the formation of salts upon neutralization and complicate product purification. scirp.org The development of mesoporous silica-supported catalysts, such as those with immobilized 4-(dimethylamino)pyridine (DMAP), has shown high activity and selectivity in related condensation reactions like the Knoevenagel condensation. nih.gov While direct application to 4-methyl-1-nitropent-1-ene synthesis is not explicitly detailed in the provided context, the principles of using such catalysts for base-catalyzed C-C bond formation are well-established. scirp.org These solid catalysts can be recovered and reused, making the process more sustainable. nih.gov

Synthetic Routes from 3-Methyl-1-nitrobutane (B1618025) Precursors

A prominent pathway to this compound involves the use of 3-methyl-1-nitrobutane as a starting material. nih.govnih.gov This precursor can be prepared by the reaction of isopentyl iodide with sodium nitrite (B80452) in a solvent like dimethylformamide (DMF). nih.govunit.no

Condensation Reactions with Aldehydes under Controlled Conditions

The Henry reaction, or nitroaldol reaction, is a cornerstone for forming β-nitro alcohols, which are direct precursors to nitroalkenes. encyclopedia.pubtcichemicals.comwikipedia.org This base-catalyzed reaction involves the condensation of a nitroalkane with an aldehyde or ketone. organic-chemistry.orgscirp.org In the context of synthesizing this compound, 3-methyl-1-nitrobutane is reacted with formaldehyde. nih.gov

The reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of the nitroalkane to form a nucleophilic nitronate anion. tcichemicals.comwikipedia.org This anion then attacks the carbonyl carbon of the aldehyde. The choice of base and reaction conditions can influence the outcome, with milder conditions favoring the isolation of the β-nitro alcohol, while elevated temperatures or specific dehydrating agents promote the subsequent elimination of water to yield the desired nitroalkene. organic-chemistry.orgcommonorganicchemistry.com

One specific method involves the reaction of 3-methyl-1-nitrobutane with an appropriate aldehyde in methanol, using n-butylamine (n-BuNH2) and acetic acid at 0 °C under an argon atmosphere. nih.gov This approach directly yields aryl-4-methyl-2-nitropent-1-ene derivatives. nih.govbrieflands.com

ReactantsCatalyst/ReagentsSolventConditionsProduct
3-Methyl-1-nitrobutane, Aldehyden-BuNH2, Acetic AcidMethanol0 °C, Argon atmosphereAryl-4-methyl-2-nitropent-1-ene

General Strategies for Conjugated Nitroalkene Formation Relevant to this compound

Beyond the specific route from 3-methyl-1-nitrobutane, several general strategies for the synthesis of conjugated nitroalkenes are applicable to the preparation of this compound. sci-rad.com These methods offer alternative pathways and may be advantageous depending on the availability of starting materials and desired reaction scale.

Nitration of Unsaturated Hydrocarbons

The direct nitration of alkenes is a conceptually straightforward approach to nitroalkenes. scispace.comwikipedia.org Various nitrating agents have been employed, including nitric acid, nitrogen oxides, and acetyl nitrate. sci-rad.comscispace.com However, these reactions can suffer from a lack of selectivity, often leading to a mixture of products, including addition products and regioisomers. sci-rad.comscispace.com For instance, the nitration of alkenes with nitric acid can result in moderate yields but is often not selective enough for laboratory synthesis. scispace.com The reaction of alkenes with nitrogen tetroxide typically leads to addition products rather than the desired substitution. sci-rad.com

A more controlled method involves the in-situ generation of nitryl iodide from silver nitrite and elemental iodine, which can then react with an alkene. wikipedia.org Another approach utilizes a mixture of an inorganic nitrite and iodine in the presence of an oxidizing agent like a peracid or hydrogen peroxide. google.com

AlkeneNitrating AgentConditionsOutcome
General AlkenesNitric AcidVariesModerate yields, potential for low selectivity
General AlkenesNitrogen TetroxideVariesPrimarily addition products
General AlkenesSilver Nitrite, IodineIn-situ generationFormation of nitroalkene
Conjugated AlkenesInorganic Nitrite, Iodine, Oxidizing AgentMild conditionsGood yields of β-nitroalkenes

Dehydration of Nitroalcohols and Related Compounds

The dehydration of β-nitro alcohols is a widely used and effective method for the synthesis of nitroalkenes. commonorganicchemistry.comresearchgate.net The requisite β-nitro alcohols are readily accessible through the Henry reaction. encyclopedia.pubtcichemicals.comwikipedia.org The dehydration step can be accomplished using a variety of reagents and conditions.

Common dehydrating agents include phthalic anhydride (B1165640), dicyclohexylcarbodiimide (B1669883) (DCC), and acetic anhydride with sodium acetate. researchgate.net In some cases, simply elevating the temperature during the Henry reaction is sufficient to drive the dehydration and form the nitroalkene directly. commonorganicchemistry.com For instance, the dehydration of 1-chloro-1-nitro-2-ethanol is achieved with phosphorus pentoxide at 150°C. sci-rad.com Another approach involves the conversion of the nitro alcohol to a better leaving group, such as a carboxylate ester, followed by thermolysis to extrude the carboxylic acid and form the nitroalkene. sci-rad.com

NitroalcoholDehydrating Agent/ConditionProduct
β-Nitro alcoholHeatNitroalkene
β-Nitro alcoholPhthalic AnhydrideNitroalkene
β-Nitro alcoholDicyclohexylcarbodiimideNitroalkene
1-Chloro-1-nitro-2-ethanolPhosphorus Pentoxide (150°C)1-Chloro-1-nitroethene
2-Benzoyloxy-1-phenyl-1-nitroethaneThermolysis1-Phenyl-1-nitroethene

Halogen Hydride Elimination Reactions

The elimination of a hydrogen halide from a halo-nitroalkane provides another route to nitroalkenes. This method involves the dehydrohalogenation of a vicinal halo-nitro compound, which can be prepared through various synthetic sequences. For example, the reaction of 2-phenyl-1-bromo-1-nitroethane with pyridine (B92270) leads to the formation of 2-phenyl-1-bromo-1-nitroethene with a high yield. researchgate.net Similarly, gaseous phase decomposition of 2-chloro-1-nitroethane can yield nitroethene. researchgate.net

Halo-nitroalkaneBase/ConditionProduct
2-Phenyl-1-bromo-1-nitroethanePyridine2-Phenyl-1-bromo-1-nitroethene
2-Chloro-1-nitroethaneGaseous phase decompositionNitroethene

Chemical Reactivity and Mechanistic Aspects of 4 Methyl 4 Nitropent 1 Ene Transformations

Nucleophilic Addition Reactions to the Activated Alkene Moiety

The electron-withdrawing nature of the nitro group in 4-methyl-4-nitropent-1-ene renders the β-carbon of the double bond electrophilic and thus susceptible to attack by nucleophiles. This reactivity is the basis for a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Michael addition.

Asymmetric Michael Addition Reactions

The asymmetric Michael addition, a type of conjugate addition, is a powerful tool for the enantioselective construction of chiral molecules. In the context of this compound, this reaction allows for the introduction of a new stereocenter, leading to valuable chiral synthons. Both organocatalytic and metal-catalyzed methods have been successfully employed to achieve high levels of stereocontrol in these additions.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a key strategy in asymmetric synthesis. For the Michael addition to nitroalkenes like this compound, various organocatalysts have been developed that can effectively control the stereochemical outcome of the reaction.

Cinchona alkaloids and their derivatives are a prominent class of organocatalysts known for their ability to promote a wide range of asymmetric transformations. dovepress.com Their rigid bicyclic framework provides a well-defined chiral environment that can effectively discriminate between the two enantiotopic faces of the prochiral nitroalkene.

Cupreidine (B22110), a derivative of quinidine (B1679956), has been shown to be a particularly effective catalyst for the asymmetric Michael addition of various nucleophiles to (E)-4-methyl-1-nitropent-1-ene. google.com For instance, in the synthesis of a precursor to the pharmaceutical agent pregabalin, cupreidine catalyzes the addition of acetoacetic ester to (E)-4-methyl-1-nitropent-1-ene, yielding the (3S)-enantiomer with a selectivity of 96:4. google.com Similarly, the reaction with diethyl malonate in the presence of cupreidine also proceeds with high enantioselectivity. google.com In one reported synthesis, the reaction of (E)-4-methyl-1-nitropent-1-ene with acetoacetic ester catalyzed by cupreidine resulted in a 97% yield of ethyl 2-acetyl-5-methyl-3-(nitromethyl)hexanoate with a 93% excess of the (3S)-enantiomer. google.com

Quinidine-derived catalysts have also been explored. For example, a quinidine-derived thiourea (B124793) catalyst has been utilized in the Michael addition of Meldrum's acid to nitroalkenes. researchgate.net Furthermore, a squaramide-based catalyst derived from a Cinchona alkaloid has been used in the Michael addition of α-aryl isocyanoacetates to β-trifluoromethylated enones, demonstrating the versatility of these catalyst scaffolds. dovepress.com

The general mechanism of catalysis by Cinchona alkaloids involves a bifunctional activation mode. The tertiary amine of the quinuclidine (B89598) core acts as a Brønsted base, deprotonating the nucleophile to generate a more reactive enolate. Simultaneously, the hydroxyl group at the C9 position of the alkaloid can act as a hydrogen-bond donor, activating the nitroalkene electrophile and orienting it for a stereoselective attack by the nucleophile. mdpi.com

Table 1: Asymmetric Michael Addition to (E)-4-Methyl-1-nitropent-1-ene Catalyzed by Cinchona Alkaloid Derivatives

NucleophileCatalystSolvent(s)Temperature (°C)ProductYield (%)Enantiomeric Excess (ee) / SelectivityReference
Diethyl malonateCupreidineToluene (B28343), THF-20Diethyl (S)-2-(4-methyl-1-nitropentan-2-yl)malonate86- google.com
Ethyl acetoacetateCupreidineToluene, THF-20(3S)-Ethyl 2-acetyl-5-methyl-3-(nitromethyl)hexanoate9793% (3S) google.com
Acetoacetic esterCupreidine--(3S)-Ethyl 2-acetyl-5-methyl-3-(nitromethyl)hexanoate-96:4 (S:R) google.com
Dimethyl malonateCupreidineMTBE-10Dimethyl 2-(4-methyl-1-nitropentan-2-yl)malonate-- google.com

Data presented is based on available research findings.

Binaphthyl-derived organocatalysts, characterized by their axial chirality, represent another powerful class of catalysts for asymmetric transformations. Bifunctional catalysts incorporating a binaphthyl scaffold with both a tertiary amine and a thiourea moiety have proven highly effective in promoting the enantioselective Michael addition to nitroalkenes. nih.govbeilstein-journals.org

In these systems, the tertiary amine functions as a Brønsted base to deprotonate the nucleophile, while the thiourea group activates the nitroalkene through double hydrogen bonding to the nitro group. This dual activation brings the reactants into close proximity within a chiral environment, facilitating a highly stereoselective reaction. mdpi.comnih.gov

A study on the Michael addition of 2-hydroxy-1,4-naphthoquinones to a range of nitroalkenes demonstrated the efficacy of a binaphthyl-derived tertiary amine-thiourea catalyst. nih.govbeilstein-journals.org This catalyst system provided the corresponding Michael adducts in high yields and with excellent enantioselectivities (91-99% ee) for various substrates. nih.gov Notably, the β-alkyl-substituted nitroalkene, 4-methyl-1-nitropent-1-ene, was a suitable substrate, affording the corresponding adduct in high yield and with an excellent enantioselectivity of 97% ee. nih.govbeilstein-journals.org

The success of these catalysts highlights the importance of a well-designed chiral scaffold that can effectively organize the transition state of the reaction. The binaphthyl unit provides a sterically demanding and conformationally rigid backbone, which is crucial for achieving high levels of stereocontrol.

The stereochemical outcome of organocatalytic Michael additions to this compound is highly dependent on the structure of the catalyst and the reaction conditions. The choice of the Cinchona alkaloid (e.g., quinine (B1679958) vs. quinidine series) or the specific binaphthyl derivative can lead to the preferential formation of one enantiomer over the other. dovepress.comacs.org

The enantiomeric excess (ee), a measure of the stereoselectivity of a reaction, is often very high in these transformations. For instance, the use of a binaphthyl-derived tertiary amine-thiourea catalyst in the addition of 2-hydroxy-1,4-naphthoquinone (B1674593) to 4-methyl-1-nitropent-1-ene resulted in a 97% ee. nih.govbeilstein-journals.org Similarly, cupreidine-catalyzed additions have been reported to yield products with high enantiomeric ratios. google.com

Factors that influence the enantiomeric excess include the catalyst loading, the solvent, and the reaction temperature. Optimization of these parameters is often necessary to achieve the highest possible stereoselectivity. The ability to predictably control the stereochemical outcome is a major advantage of using these well-defined organocatalytic systems.

Metal-Catalyzed Asymmetric Conjugate Additions

In addition to organocatalysis, metal-catalyzed reactions have also been successfully applied to the asymmetric conjugate addition to this compound. nih.gov These methods typically involve the use of a chiral ligand that coordinates to a metal center, creating a chiral Lewis acid catalyst. This catalyst then activates the nitroalkene towards nucleophilic attack.

A notable example is the nickel-catalyzed asymmetric Michael addition. In a specific application, a catalyst system comprising nickel chloride hexahydrate, (S,S)-N,N'-dibenzylcyclohexane-1,2-diamine as the chiral ligand, and triethylamine (B128534) was used for the addition of diethyl malonate to 4-methyl-1-nitropent-1-ene. google.com This method afforded the desired (S)-enantiomer in quantitative yield and with a high enantiomeric excess of up to 97.2%. google.com A key advantage of this system is the low required catalyst loading, which can be as low as 0.05 mol% relative to the nitroalkene, making the process more economical. google.com

The mechanism of metal-catalyzed conjugate additions often involves the coordination of the nitroalkene to the chiral metal complex, which enhances its electrophilicity. The nucleophile then attacks the activated alkene, with the chiral ligands directing the approach of the nucleophile to one face of the double bond, thereby controlling the stereochemistry of the newly formed stereocenter. rsc.org

Table 2: Metal-Catalyzed Asymmetric Michael Addition to 4-Methyl-1-nitropent-1-ene

NucleophileCatalyst SystemLigandSolventTemperature (°C)ProductYield (%)Enantiomeric Excess (ee)Reference
Diethyl malonateNiCl₂·6H₂O / Triethylamine(S,S)-N,N'-Dibenzylcyclohexane-1,2-diamineMethanol50Diethyl [3-methyl-(1S)-(nitromethyl)butyl]malonateQuantitative97.2% (S) google.com

Data presented is based on available research findings.

Uncatalyzed and General Nucleophilic Additions

Beyond metal-catalyzed reactions, 4-methyl-1-nitropent-1-ene is a competent Michael acceptor for a variety of nucleophiles under uncatalyzed or organocatalyzed conditions. For example, the conjugate addition of 2-hydroxy-1,4-naphthoquinones to a series of nitroalkenes, including 4-methyl-1-nitropent-1-ene, has been achieved using a binaphthyl-derived tertiary amine-thiourea organocatalyst. This reaction proceeds with high yield and excellent enantioselectivity, affording the corresponding Michael adduct with 97% ee. doubtnut.com

The compound also participates in reactions with other nucleophiles. For instance, its reaction with 4-(3-benzyl-3-hydroxy-2-oxo-4-phenylbutyl)benzonitrile has been reported. ehu.es

Cycloaddition Chemistry of this compound

The double bond in this compound can participate in cycloaddition reactions, providing access to various heterocyclic systems.

[3+2] Cycloaddition Reactions with Three-Atom Components

Nitroalkenes are known to be attractive partners for three-atom components (TACs) in [3+2] cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. sci-rad.com These reactions offer a direct route to nitro-functionalized heterocycles. While specific examples detailing the [3+2] cycloaddition of this compound are not extensively documented in the reviewed literature, the general reactivity pattern of nitroalkenes suggests its viability in such transformations. sci-rad.com Common three-atom components include nitrones, azides, and nitrile oxides. sci-rad.comrsc.org For the closely related 1-nitroalkynes, 1,3-dipolar cycloadditions with trimethylsilyl (B98337) azide, diazomethane, or nitrile oxides are known to occur, with the reaction of nitrile oxides proceeding in excellent yields. thieme-connect.de This suggests that this compound would likely react with similar three-atom components.

Other Reactivity Modes and Functional Group Interconversions

The functional groups present in this compound, namely the nitro group and the alkene, can undergo a variety of transformations.

The nitro group is a versatile functional handle that can be reduced to an amine. This transformation is particularly useful in the synthesis of pharmaceutical compounds. For instance, the Michael adduct from the reaction of 4-methyl-1-nitropent-1-ene and diethyl malonate is a precursor to pregabalin, where a key step involves the reduction of the nitro group.

The carbon-carbon double bond can be hydrogenated to yield the corresponding saturated nitroalkane, 4-methyl-4-nitropentane. This allows for the selective modification of the alkene while retaining the nitro functionality for further synthetic manipulations.

Applications of 4 Methyl 4 Nitropent 1 Ene As a Key Building Block in Complex Molecule Synthesis

Synthesis of Gamma-Aminobutyric Acid (GABA) Analogues

The nitroalkene (E)-4-methyl-1-nitropent-1-ene is a cornerstone in the asymmetric synthesis of Gamma-Aminobutyric Acid (GABA) analogues, a class of compounds with significant therapeutic applications.

Precursors to Pregabalin and Related 4-Aminobutanoic Acids

(E)-4-Methyl-1-nitropent-1-ene is a critical intermediate in the production of Pregabalin, an anticonvulsant drug, and other related 4-aminobutanoic acids. researchgate.netosi.lvresearchgate.net The synthesis of Pregabalin often employs the (S)-enantiomer, and the key to achieving this is the stereoselective addition to the nitroalkene backbone. bohrium.com The process typically begins with the condensation of isovaleraldehyde (B47997) and nitromethane (B149229) to yield (E)-4-methyl-1-nitropent-1-ene. google.com This intermediate is then subjected to a Michael addition reaction.

The conjugate addition of a nucleophile, such as diethyl malonate or acetoacetic ester, to (E)-4-methyl-1-nitropent-1-ene creates the carbon skeleton of the target GABA analogue. rsc.org Subsequent chemical transformations, including reduction of the nitro group to an amine and hydrolysis followed by decarboxylation, yield the final 4-aminobutanoic acid structure. bohrium.com

Multi-Step Synthetic Sequences from Nitroalkene Intermediates

The conversion of the nitroalkene to the final GABA analogue involves a carefully orchestrated multi-step sequence. A common route is the organocatalyzed asymmetric Michael addition, which establishes the crucial chiral center.

A representative synthetic sequence for Pregabalin is as follows:

Michael Addition: (E)-4-methyl-1-nitropent-1-ene is reacted with a malonate ester in the presence of a chiral catalyst. Bifunctional organocatalysts, such as those derived from cinchona alkaloids (e.g., cupreidine), are often used to induce high enantioselectivity. rsc.orgrsc.org

Reduction: The nitro group of the Michael adduct is reduced to a primary amine. This can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.

Hydrolysis and Decarboxylation: The ester groups are hydrolyzed, and the resulting malonic acid derivative is decarboxylated, typically under acidic conditions, to afford the final (S)-Pregabalin. bohrium.com

The efficiency of this process is highlighted by high yields and enantiomeric excesses, making it a viable route for industrial-scale production. rsc.org

Table 1: Key Steps in an Exemplary Synthesis of a Pregabalin Precursor

StepReactantsCatalyst/ReagentsProductYieldEnantiomeric Excess (ee)Reference
Asymmetric Michael Addition(E)-4-methyl-1-nitropent-1-ene, Diethyl MalonateCupreidine (B22110)(S)-Diethyl-2-((R)-2-methyl-4-nitro-1-pentyl)malonate-- rsc.org
Asymmetric Michael Addition(E)-4-methyl-1-nitropent-1-ene, Acetoacetic EsterCupreidine(3S)-ethyl-2-acetyl-5-methyl-3-(nitromethyl)hexanoate97%93% rsc.org
Asymmetric Michael Addition(E)-4-Methyl-1-nitro-1-pentene, Diethyl MalonateChiral Thiourea (B124793)(S)-Diethyl-2-(4-methyl-1-nitropentan-2-yl)malonate-up to 81% rsc.org

Construction of Substituted Aryl-2-Nitrovinyl Derivatives

The synthesis of substituted aryl-2-nitrovinyl derivatives using 4-methyl-4-nitropent-1-ene or its isomers as a direct starting material is not prominently described in the reviewed literature. Instead, studies detailing the synthesis of related structures, such as aryl-4-methyl-2-nitropent-1-enes, utilize different precursors. For instance, the reaction of 3-methyl-1-nitrobutane (B1618025) with appropriate aromatic aldehydes in the presence of n-butylamine and acetic acid has been shown to produce compounds like 1-methyl-4-(4-methyl-2-nitropent-1-enyl)benzene. This indicates that while the broader class of aryl-nitrovinyl compounds is of significant interest, the specific role of this compound in their general construction is not clearly established.

Formation of Chiral Nitroalkylated Naphthoquinone Scaffolds

Conjugated nitroalkenes are valuable reagents for constructing complex chiral molecules, including nitroalkylated naphthoquinone scaffolds. These structures are synthesized via the enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes. acs.orgnih.gov This reaction provides an efficient pathway to optically active, functionalized naphthoquinones, which are precursors to many natural products and pharmaceuticals. beilstein-journals.org

The reaction is typically promoted by chiral, bifunctional organocatalysts, such as those based on thiourea or squaramide moieties combined with a cinchona alkaloid. researchgate.netnih.gov These catalysts activate both the nucleophile (naphthoquinone) and the electrophile (nitroalkene) through hydrogen bonding, facilitating the C-C bond formation with high stereocontrol.

The general applicability of this method has been demonstrated with a variety of nitroalkenes, including aromatic ones (nitrostyrenes) and aliphatic ones. beilstein-journals.org While specific studies focusing exclusively on 4-methyl-1-nitropent-1-ene are not detailed, the successful use of an isobutyl-substituted nitroalkene confirms the viability of this substrate class in the reaction, achieving excellent yield and enantioselectivity. beilstein-journals.org

Table 2: Organocatalytic Michael Addition of 2-Hydroxy-1,4-naphthoquinone (B1674593) to Various Nitroalkenes

Nitroalkene (R group)Catalyst TypeYieldEnantiomeric Excess (ee)Reference
PhenylBinaphthyl-Thiourea93%99% beilstein-journals.org
p-TolylBinaphthyl-Thiourea81%99% beilstein-journals.org
p-ChlorophenylBinaphthyl-Thiourea90%91% beilstein-journals.org
IsobutylBinaphthyl-Thiourea90%97% beilstein-journals.org
2-NaphthylBinaphthyl-Thiourea93%99% beilstein-journals.org

Role in Heterocyclic Compound Synthesis

Nitroalkenes are exceptionally versatile building blocks for the synthesis of a wide array of heterocyclic compounds. rsc.orgsci-rad.com Their electron-deficient nature makes them excellent partners in cycloaddition reactions and tandem reaction sequences, leading to the formation of five- and six-membered rings.

Imidazo[1,2-a]pyridines: These fused heterocyclic systems, found in many pharmaceutical agents, can be synthesized from nitroalkenes. rsc.org A common method involves the reaction of a nitroalkene with a 2-aminopyridine. Depending on the catalyst (e.g., iron or copper salts) and reaction conditions, either denitrated or 3-nitro-substituted imidazo[1,2-a]pyridines can be obtained. rsc.orgorganic-chemistry.org A metal-free approach using catalytic iodine and hydrogen peroxide has also been developed, offering a greener alternative. rsc.org

1,2-Oxazines: Six-membered heterocycles like 1,2-oxazine N-oxides can be prepared through non-catalyzed hetero-Diels-Alder reactions between conjugated nitroalkenes and suitable dienophiles. osi.lvmdpi.com These [4+2] cycloadditions often proceed with high regioselectivity at mild temperatures. osi.lv This methodology provides a direct route to functionalized oxazine (B8389632) rings, which are valuable synthetic intermediates.

Pyrrolidines: The pyrrolidine (B122466) ring is a common motif in natural products and drugs. Nitroalkenes serve as precursors for their synthesis through various strategies. One prominent method is the Michael addition of a carbon nucleophile (like a malonate) to a nitroalkene, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the pyrrolidine ring. googleapis.com For example, the reaction of 1-nitropent-1-ene (B1505642) with diethyl malonate, catalyzed by a chiral Nickel(II) complex, is a key step in the synthesis of (R)-4-propyl-pyrrolidin-2-one, an intermediate for the drug Brivaracetam. googleapis.com Another approach involves the intramolecular nitroso ene reaction of a specifically functionalized nitroalkene isomer, such as 2-methyl-5-nitropent-1-ene, to generate a pyrrolidine-based nitrone. ucl.ac.uk

Spectroscopic and Analytical Characterization in 4 Methyl 4 Nitropent 1 Ene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 4-methyl-4-nitropent-1-ene, offering deep insights into its molecular structure.

¹H NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the proton signals provide a detailed map of the proton connectivity.

A typical ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals corresponding to the different sets of protons. google.com The gem-dimethyl protons at the C4 position typically appear as a singlet, while the protons of the vinyl group and the methylene (B1212753) bridge give rise to more complex multiplets due to spin-spin coupling. google.com

Table 1: Representative ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.59m1H=CH-
5.17-5.07m2HH₂C=
2.63d2H-CH₂-
0.91s6H(CH₃)₂-C

Data sourced from a patent describing the synthesis of the compound. google.com

The multiplet for the vinyl proton (-CH=) and the terminal vinyl protons (=CH₂) are characteristic of the pent-1-ene structure. The doublet for the methylene protons (-CH₂-) indicates their coupling with the adjacent vinyl proton. The singlet for the six methyl protons confirms the presence of the gem-dimethyl group.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
131=CH-
120H₂C=
87.6C-NO₂
44.8-CH₂-
25.3(CH₃)₂-C

Data sourced from a patent describing the synthesis of the compound. google.com

The signals in the olefinic region (δ 120-131 ppm) correspond to the sp²-hybridized carbons of the double bond. The signal at δ 87.6 ppm is assigned to the quaternary carbon bearing the nitro group, and the signals at δ 44.8 and 25.3 ppm are attributed to the methylene and methyl carbons, respectively. google.com

Beyond basic 1D NMR, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) are invaluable for unambiguously assigning proton and carbon signals and can be used for stereochemical analysis. longdom.org While specific stereochemical studies on this compound are not extensively detailed in the provided search results, these techniques are generally applicable. For related nitroalkenes, advanced NMR methods have been crucial. For instance, in the synthesis of (E)-4-methyl-1-nitropent-1-ene, NMR was used to confirm the (E)-configuration. google.com

Furthermore, NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. researchgate.netuni-regensburg.de For example, in the synthesis of related nitroalkenes, ¹H NMR has been used to determine the yield of the product directly from the reaction mixture. google.com This in-situ analysis allows for the optimization of reaction conditions and provides insights into reaction kinetics and the formation of intermediates or byproducts.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most characteristic IR absorption bands for this compound include:

Nitro Group (-NO₂): Strong asymmetric and symmetric stretching vibrations typically appear in the regions of 1550-1500 cm⁻¹ and 1365-1345 cm⁻¹, respectively. For 2-methyl-5-nitropent-1-ene, a related compound, a strong absorption was observed at 1549 cm⁻¹. ucl.ac.uk

Alkenyl Group (C=C and =C-H): The C=C stretching vibration is expected around 1650 cm⁻¹. libretexts.orgpressbooks.pub The =C-H stretching vibration occurs above 3000 cm⁻¹, and the =C-H bending vibrations (out-of-plane) are typically found in the 1000-650 cm⁻¹ region. libretexts.org

Alkyl Group (C-H): C-H stretching vibrations from the methyl and methylene groups are observed in the 2960-2850 cm⁻¹ range. libretexts.org

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3080=C-HStretching
~2960-2850C-H (alkyl)Stretching
~1650C=CStretching
~1550-NO₂Asymmetric Stretching
~1350-NO₂Symmetric Stretching

This data provides a clear fingerprint for the presence of the nitro and alkene functionalities, confirming the identity of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for assessing the purity of volatile compounds like this compound and confirming its molecular weight.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

A patent describing the synthesis of this compound reported a purity of 96-98% as determined by GC. google.com The retention time of the alkene on the GC was 7.4 minutes. google.com The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (129.16 g/mol ). nih.gov However, in the provided patent, a GC/MS analysis showed a peak at m/z 83, which corresponds to the [MH]⁺ of the fragment after the loss of the nitro group. google.com This fragmentation pattern is characteristic of nitroalkanes and provides further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique in the study of this compound and its derivatives, providing highly accurate mass measurements essential for confirming elemental composition. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of precision, typically to four or five decimal places. This accuracy allows researchers to distinguish between compounds that may have the same nominal mass but different elemental formulas.

The exact mass of this compound (C₆H₁₁NO₂) is calculated to be 129.078978594 Da. nih.gov In research, HRMS is used to verify the successful synthesis of a target compound by comparing the experimentally measured mass to the calculated theoretical mass. For instance, in studies involving derivatives of this compound, such as (E)-4-Methyl-4-nitropent-1-enyl diphenylphosphine (B32561) oxide, HRMS provides the definitive confirmation of the structure. arkat-usa.org

The data obtained from HRMS analysis is typically reported as a comparison between the calculated mass ("calcd") for the expected molecular formula and the experimentally determined mass ("found"). Close agreement between these two values serves as strong evidence for the compound's identity.

Table 1: Example HRMS Data for Related Nitro-Containing Organic Compounds

Compound/Ion Molecular Formula Calculated Mass (m/z) Found Mass (m/z) Reference
C₈H₁₅NO₂ C₈H₁₅NO₂ 157.110279 157.110256 wiley-vch.de
C₁₃H₁₁F₃NO₂ [M+H]⁺ C₁₃H₁₁F₃NO₂ 270.0742 270.0739 rsc.org
C₁₄H₁₃F₃NO₃ [M+H]⁺ C₁₄H₁₃F₃NO₃ 300.0847 300.0848 rsc.org

This table is illustrative of how HRMS data is presented in research and features compounds structurally related to the subject of this article.

Chromatographic Techniques

Chromatographic methods are indispensable for the separation, purification, and analysis of this compound and its reaction products. Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed to assess purity, determine the stereochemical outcome of reactions, and monitor reaction progress.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (ee) of the product. For reactions involving this compound, chiral stationary phases are used to separate the resulting enantiomers.

Research has shown that the Michael addition of various nucleophiles to β-alkyl-substituted nitroalkenes like this compound can yield products with high enantioselectivity. nih.gov To quantify this success, the reaction mixture is analyzed by HPLC using a chiral column. The two enantiomers interact differently with the chiral stationary phase, causing them to elute at different times (retention times), and the relative areas of the two peaks in the chromatogram are used to calculate the enantiomeric excess. rsc.org

Specific chiral columns, such as Chiralcel AD-H, Chiralcel OJ-H, and Chiralpak AD-H, have been successfully used for these separations. nih.govrsc.org The choice of column and the mobile phase (eluent), typically a mixture of alkanes and alcohols like n-hexane and isopropanol, are optimized to achieve baseline separation of the enantiomeric peaks. rsc.org For example, the Michael adduct of 2-hydroxy-1,4-naphthoquinone (B1674593) and this compound was analyzed using a Chiralpak AD-H column, revealing an excellent enantioselectivity of 97% ee. nih.gov

Table 2: HPLC Conditions for Enantiomeric Excess (ee) Determination in Reactions with Nitroalkenes

Analyte Type Chiral Column Mobile Phase (Eluent) Flow Rate Detection Finding Reference
Product of Michael Addition Chiralpak AD-H Not specified Not specified Not specified 97% ee nih.gov
Product from Isovaleraldehyde (B47997) & Nitroethane Chiralcel AD-H n-hexane/i-PrOH (98:2) 0.9 mL/min UV (254 nm) Diastereomeric and enantiomeric separation achieved rsc.org
Product derived from 4-methyl-1-nitropent-1-ene Not specified Not specified Not specified Not specified 86% ee google.com

Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of chemical reactions. umass.edulibretexts.org It allows chemists to qualitatively observe the consumption of starting materials and the formation of products over time. umass.edulibretexts.org In the context of syntheses involving this compound, TLC is an invaluable tool for determining the optimal reaction time and ensuring the reaction has gone to completion before proceeding with workup and purification. rsc.orglibretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is a sheet coated with a stationary phase like silica (B1680970) gel. umass.eduualberta.ca The plate is then placed in a chamber containing a suitable mobile phase (eluent). wikipedia.org As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. umass.eduwikipedia.org

To effectively monitor a reaction, three lanes are typically spotted on the TLC plate:

Starting Material: A pure sample of the limiting reactant.

Co-spot: A spot containing both the starting material and the reaction mixture.

Reaction Mixture: The aliquot taken from the reaction. libretexts.org

The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane, and a new spot, corresponding to the product, has appeared. libretexts.orgualberta.ca Because most organic compounds are colorless, the spots are often visualized under UV light, where compounds that absorb UV light appear as dark spots, or by staining with an agent like iodine. umass.eduwikipedia.org

Mechanistic and Theoretical Investigations of 4 Methyl 4 Nitropent 1 Ene Reactions

Computational Chemistry Approaches

Computational chemistry provides powerful tools for exploring the intricate details of reaction mechanisms at a molecular level. By modeling the potential energy surface of a reaction, researchers can gain insights into transition states, intermediates, and the electronic factors that govern selectivity.

Density Functional Theory (DFT) has become an indispensable tool for analyzing the reaction pathways of nitroalkenes like 4-methyl-4-nitropent-1-ene. mdpi.comnih.gov DFT calculations allow for the optimization of geometries for reactants, transition states (TSs), intermediates, and products, providing a detailed map of the reaction's energy profile. mdpi.com Functionals such as ωB97X-D, M06-2X, and B3LYP, often paired with basis sets like 6-311G(d) or Def2TZVP, are commonly employed to model these systems with a good balance of accuracy and computational cost. mdpi.commdpi.commdpi.com

Reaction TypeComputational MethodKey Findings
[4+2] AnnulationωB97X-D/6-311G(d)Reaction proceeds via a seven-step mechanism; nucleophilic addition is the stereocontrolling step. nih.gov
[3+2] Cycloadditionwb97xd/6-311+G(d)Polar, single-step mechanism is favored; hypothetical zwitterionic intermediates were not found. nih.gov
Michael AdditionB3LYP/6-31G(d,p)Water as a solvent can stabilize the transition state, improving reactivity. mdpi.com

This table presents representative findings from DFT studies on reactions involving the nitroalkene functional group.

The reactivity and selectivity of this compound can be predicted by analyzing its electronic properties using methods rooted in Conceptual Density Functional Theory (CDFT). mdpi.comgrowingscience.com This approach characterizes reactants using global and local reactivity indices, such as electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). mdpi.commdpi.com

The nitro group in this compound is strongly electron-withdrawing, which makes the molecule a potent electrophile. CDFT analysis confirms this, showing high electrophilicity (ω) values for conjugated nitroalkenes. mdpi.comresearchgate.net The direction of electron flow in a reaction can be predicted by comparing the chemical potentials of the reactants; in reactions with nucleophiles, the electron density flows from the nucleophile to the nitroalkene. mdpi.comnih.gov

Local reactivity indices, such as the Fukui functions or Parr functions, pinpoint the most reactive sites within the molecule. nih.govgrowingscience.com For a nitroalkene, these calculations invariably show that the β-carbon (C-2) of the pentene chain is the most electrophilic center, correctly predicting it as the site of attack for nucleophiles in Michael addition reactions. This theoretical framework allows for the rationalization of regioselectivity in various reactions, including cycloadditions. growingscience.commdpi.com

Experimental Mechanistic Probes

While computational models provide deep theoretical insights, experimental validation is essential. Techniques that can monitor reactions in real-time and trace the path of atoms are invaluable for confirming proposed mechanisms.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying reaction mechanisms in real-time. wiley.comasahilab.co.jp By conducting a reaction directly inside an NMR spectrometer, it is possible to monitor the disappearance of reactants, the appearance of products, and, most importantly, the formation and decay of transient intermediates that may be too unstable to isolate and characterize otherwise. wiley.comdalalinstitute.com

In the context of reactions involving this compound, in situ ¹H or ¹³C NMR could be used to detect key intermediates like nitronates, which are formed upon nucleophilic attack, or carbocationic species in acid-catalyzed transformations. dalalinstitute.com For example, studies on related systems have utilized in situ NMR to observe the formation of cyclic intermediates in cycloaddition reactions or to follow the generation of enamine intermediates in organocatalyzed conjugate additions. researchgate.net The ability to obtain quantitative data on the concentration of all species over time allows for detailed kinetic analysis, providing further support for a proposed mechanistic pathway. asahilab.co.jp

Isotopic labeling is a definitive method for tracing the connectivity of atoms and elucidating the specifics of bond-forming and bond-breaking events during a reaction. nih.gov The technique involves replacing one or more atoms in a reactant with one of its heavier isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) and then determining the position of the label in the product using mass spectrometry or NMR spectroscopy. researchgate.netresearchgate.net

For a reaction involving this compound, one could, for example, synthesize the starting material with a ¹³C label at the α- or β-carbon of the double bond. Following a reaction, the location of the ¹³C label in the product would unambiguously confirm the new bonds formed to that specific carbon. In a study on a related reaction, researchers used ¹⁵N-labeled aniline (B41778) to react with a dinitroimidazole. researchgate.net Analysis of the product by HRMS and NMR confirmed that the ¹⁵N atom was incorporated into the new heterocyclic ring, providing direct evidence for the bond-forming sequence. researchgate.net Isotopic labeling can also be used to probe kinetic isotope effects (KIEs), where the rate of a reaction changes upon isotopic substitution, providing powerful evidence for which bonds are broken in the rate-determining step of a reaction.

Stereochemical Models and Transition State Analysis in Asymmetric Catalysis

Asymmetric catalysis aims to control the three-dimensional arrangement of atoms in a product molecule. Understanding how a chiral catalyst imparts stereoselectivity is fundamental to this field. For reactions with this compound, this involves analyzing the diastereomeric transition states that lead to different stereoisomeric products.

Stereochemical models are proposed to explain the observed enantioselectivity. These models are often built on a combination of experimental results and computational transition state analysis. mdpi.comacs.org In organocatalysis, for instance, a chiral amine catalyst might react with an aldehyde to form a chiral enamine intermediate. This enamine then attacks the nitroalkene. The catalyst is designed to sterically block one face of the enamine, forcing the nitroalkene to approach from the less hindered face. mdpi.comresearchgate.net

Furthermore, non-covalent interactions, such as hydrogen bonding, are critical for stabilizing the favored transition state. mdpi.comnih.gov In thiourea-based organocatalysis of the Michael addition to nitroalkenes, the thiourea (B124793) moiety acts as a hydrogen bond donor, activating the nitroalkene by coordinating to its two nitro-group oxygens. mdpi.com This locks the nitroalkene into a specific orientation relative to the catalyst's chiral scaffold. DFT calculations of the possible transition state structures can then be used to compare their relative energies. The transition state with the lowest energy corresponds to the major product enantiomer observed experimentally, thus validating the stereochemical model. nih.govacs.org Catalyst flexibility is also recognized as a design element, allowing the catalyst to adopt a conformation that maximizes stabilizing interactions in the favored transition state. nih.gov

Catalyst TypeReactionRole of Catalyst in Stereochemical ModelEnantiomeric Excess (ee)
Thiourea-basedMichael AdditionForms hydrogen bonds with the nitro group, directing the nucleophilic attack of the enamine. mdpi.comUp to 99%
Helical-Chiral H-Bond DonorDiels-AlderScreens one face of the bound nitroalkene via the helicene framework. mdpi.comUp to 96%
N-Heterocyclic Carbene (NHC)Stetter ReactionCreates a chiral environment and orients the incoming nitroalkene electrophile. acs.orgUp to 96%

This table summarizes various catalyst types used in asymmetric reactions of nitroalkenes and the basis for their stereocontrol, with typical reported selectivities.

Future Directions and Emerging Research Avenues for 4 Methyl 4 Nitropent 1 Ene Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of 4-Methyl-4-nitropent-1-ene is largely dominated by the electrophilic nature of the carbon-carbon double bond, influenced by the strong electron-withdrawing nitro group. This makes it an excellent substrate for conjugate addition reactions. Future research will undoubtedly focus on the development of more sophisticated catalytic systems to control the stereochemistry and efficiency of these transformations.

Current research has highlighted the use of various catalysts for reactions involving this compound, particularly in the context of asymmetric Michael additions. Nickel-catalyzed systems have demonstrated high enantioselectivity in the reaction with diethyl malonate, a key step in certain synthetic routes. Furthermore, organocatalysts, such as those derived from cinchona alkaloids and thioureas, have been employed to achieve high levels of stereocontrol. google.comresearchgate.net

Future endeavors will likely explore the use of earth-abundant and non-toxic metals in catalytic systems, moving away from precious metals. Moreover, the design of catalysts that can be easily recovered and recycled will be crucial for industrial applications. The table below summarizes some of the catalytic systems that have been employed in reactions with nitroalkenes, including this compound, and points towards future research directions.

Catalyst TypeExampleApplication with NitroalkenesFuture Research Direction
Metal-Based Catalysts Nickel complexes, Magnesium triflate with bis(oxazoline) ligands nih.govAsymmetric Michael additions.Development of catalysts with earth-abundant metals (e.g., iron, copper); improving catalyst turnover numbers and frequencies.
Organocatalysts Cinchona alkaloid derivatives (e.g., cupreidine), Thiourea (B124793) derivatives google.comthieme-connect.deEnantioselective conjugate additions of malonates and other nucleophiles.Design of more complex bifunctional and multifunctional organocatalysts for cascade reactions; immobilization of catalysts on solid supports for easier separation.
Phase-Transfer Catalysts 15-Crown-5 beilstein-journals.orgSynthesis of this compound itself.Exploration of chiral phase-transfer catalysts for asymmetric synthesis involving this compound.

Exploration of Undiscovered Reactivity Modes and Synthetic Pathways

While conjugate additions are the most explored reaction pathway for this compound, its bifunctional nature allows for a wider range of transformations that remain largely untapped. The presence of the nitro group and the alkene moiety in a specific spatial arrangement opens the door to novel synthetic strategies.

Future research is expected to delve into the following areas:

Cycloaddition Reactions: The alkene functionality of this compound can potentially participate in various cycloaddition reactions. sci-rad.com While the Diels-Alder reaction is a cornerstone of organic synthesis, the participation of nitroalkenes as dienophiles can lead to highly functionalized cyclic products. researchgate.netlibretexts.org The electron-withdrawing nature of the nitro group activates the double bond for [4+2] cycloadditions. Furthermore, [3+2] cycloadditions with dipoles like nitrones or azides could provide access to novel five-membered heterocyclic systems. sci-rad.com The exploration of these cycloaddition pathways with this compound could lead to the synthesis of complex molecular architectures.

Ene Reactions: The ene reaction, a pericyclic reaction involving the transfer of an allylic hydrogen from an alkene to an enophile, is another potential reactivity mode for this compound. libretexts.orgmsu.edu The development of intramolecular ene reactions, where the enophile is tethered to the nitroalkene, could provide a powerful tool for the construction of cyclic systems with high stereocontrol. ucl.ac.ukcore.ac.uk

Radical Reactions: The nitro group can also influence the radical reactivity of the molecule. Research into radical additions to the double bond or reactions involving the nitro group itself could uncover new synthetic transformations. For instance, the allylation of bromonitroalkanes using organotin reagents proceeds through a radical mechanism, suggesting that this compound could be synthesized or participate in radical-mediated C-C bond formations. thieme-connect.de

Reductive Functionalization: Recent advances in catalysis have shown that the nitro group can be reduced under mild conditions, and this reduction can be coupled with other bond-forming events. acs.org Iron-catalyzed reductive cyclization of nitroalkenes is an emerging area that could be applied to this compound for the synthesis of nitrogen-containing heterocycles. acs.org

Integration into Flow Chemistry and Sustainable Synthetic Processes

The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry to improve efficiency, safety, and sustainability. The use of this compound in continuous flow processes is a promising area of research that aligns with the principles of green chemistry.

The synthesis of a precursor to (S)-pregabalin using this compound has already been successfully demonstrated in a microreactor setup. researchgate.netmsu.edu This work highlights several advantages of flow chemistry for reactions involving this nitroalkene:

Enhanced Reaction Rates and Yields: The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, often leading to significantly shorter reaction times and improved yields compared to batch processes. researchgate.net

Improved Safety: The small reaction volumes in flow reactors minimize the risks associated with handling potentially energetic materials like nitro compounds.

Facilitated Scale-up: Scaling up a flow process is typically more straightforward than a batch process, as it involves running the reactor for a longer duration rather than using larger vessels.

Future research will likely focus on expanding the scope of flow reactions with this compound. This includes the development of integrated multi-step flow syntheses where the nitroalkene is generated and consumed in a continuous sequence, avoiding the isolation of intermediates. The immobilization of catalysts in packed-bed reactors is another key area that will facilitate catalyst recycling and product purification, further enhancing the sustainability of the processes.

ParameterBatch SynthesisFlow Synthesis
Reaction Time Often several hours to days.Can be reduced to minutes. researchgate.net
Heat & Mass Transfer Often inefficient, leading to side reactions.Highly efficient, allowing for precise control.
Safety Handling of larger quantities of potentially hazardous materials.Smaller inventories of reactive species at any given time.
Scalability Can be challenging and require re-optimization.More straightforward by extending run time.

Expansion into New Synthetic Targets and Methodologies in Advanced Organic Synthesis

Beyond its role in the synthesis of pregabalin, this compound has the potential to be a versatile building block for a wide range of complex molecules. The strategic manipulation of its two functional groups can lead to the construction of diverse molecular scaffolds.

Future research is anticipated to explore the use of this compound in the synthesis of:

Novel Heterocyclic Compounds: The nitro and alkene groups are ideal precursors for the construction of various nitrogen- and oxygen-containing heterocycles. For example, the reduction of the nitro group followed by intramolecular cyclization onto a functionalized alkene could lead to substituted pyrrolidines and piperidines. As previously mentioned, cycloaddition reactions can also be a powerful tool for generating heterocyclic systems. sci-rad.com The reaction of 1-nitroalk-1-enes with aminopyrimidines has been shown to produce pyrrolo[2,3-d]pyrimidines, a class of compounds with significant biological activity. google.com

Functionalized Amino Acids and Peptidomimetics: The transformation of the nitro group into an amine and subsequent modifications of the carbon backbone can provide access to a variety of non-proteinogenic amino acids. These are valuable components in the design of peptidomimetics with enhanced stability and biological activity.

Natural Product Synthesis: The stereocontrolled introduction of functional groups via reactions of this compound could be a key step in the total synthesis of complex natural products. Its ability to serve as a linchpin, connecting different molecular fragments, makes it an attractive tool for convergent synthetic strategies. For instance, the Michael addition of 2-hydroxy-1,4-naphthoquinones to 4-methyl-1-nitropent-1-ene has been shown to produce chiral functionalized naphthoquinones, which are structural motifs found in many biologically active molecules. beilstein-journals.org

Q & A

Q. What are the key spectroscopic methods for characterizing 4-Methyl-4-nitropent-1-ene, and how are they applied?

To confirm the structure and purity of this compound, researchers should employ gas chromatography-mass spectrometry (GC/MS) and infrared spectroscopy (IR). For GC/MS, an HP-GC/MS/IRD system can separate and identify volatile fractions, with electron ionization (EI) providing fragmentation patterns for structural confirmation . IR spectroscopy helps detect functional groups like nitro (-NO₂) and alkene (C=C) moieties. Thermodynamic properties (e.g., phase-change data) can be sourced from the NIST Chemistry WebBook, which standardizes gas-phase ion energetics and reaction thermochemistry .

Q. How is this compound synthesized in laboratory settings?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous nitroalkene syntheses involve refluxing halogenated precursors (e.g., 4-chloro derivatives) with nitro-substituted phenols in chlorobenzene. For example, nitro compounds like 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide are synthesized via prolonged reflux (30 hours) followed by recrystallization in ethanol . Similar methodologies could be adapted, with purity verified using standardized solutions (e.g., 2,000 µg/mL in methylene chloride:benzene matrices) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data for this compound’s reactivity under varying conditions?

Contradictions in reactivity data (e.g., conflicting kinetic or thermodynamic results) require rigorous error analysis and methodological validation. Researchers should:

  • Quantify uncertainties in instrumentation (e.g., GC/MS calibration drift) and sample preparation .
  • Apply structural equation modeling (SEM) to test hypotheses about reaction pathways, ensuring factorial invariance across experimental replicates .
  • Use bootstrapping to assess indirect effects, such as the role of intermediates in multi-step reactions .
    These approaches align with frameworks for analyzing contradictions in social science research, emphasizing iterative data collection and model refinement .

Q. What experimental designs are optimal for studying the thermal stability and decomposition pathways of this compound?

A three-wave panel design, similar to longitudinal studies in organizational research, could be adapted :

  • Time 1 (Baseline): Measure thermodynamic properties (e.g., enthalpy of decomposition) using differential scanning calorimetry (DSC).
  • Time 2 (Short-term): Expose the compound to controlled thermal stress (e.g., 100–200°C) and monitor degradation via GC/MS.
  • Time 3 (Long-term): Assess cumulative decomposition products and stability under ambient storage conditions.
    This design allows for cross-lagged analysis of stability trends and identification of critical degradation thresholds .

Q. How can computational modeling complement experimental studies of this compound’s electronic properties?

Density functional theory (DFT) calculations can predict electron distribution in the nitro and alkene groups, guiding interpretations of spectroscopic data (e.g., UV/Visible absorption bands). Researchers should:

  • Validate computational models against experimental IR and mass spectra .
  • Use software like Gaussian or ORCA to simulate reaction intermediates, comparing results with empirical kinetic data .
    Discrepancies between computational and experimental results should be analyzed using multi-group SEM to test measurement invariance .

Methodological Notes

  • Data Presentation: Raw datasets (e.g., GC/MS chromatograms) should be archived in appendices, with processed data (e.g., normalized peak areas) included in the main text for clarity .
  • Terminology: Avoid undefined jargon; terms like "electron ionization" or "cross-lagged effects" must be explicitly explained .
  • Ethical Reporting: Disclose limitations in synthesis yields or instrumentation sensitivity to ensure reproducibility .

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Reactant of Route 1
4-Methyl-4-nitropent-1-ene
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.